rac 4'-Hydroxy Reboxetine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

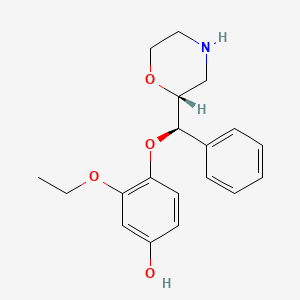

rac 4’-Hydroxy Reboxetine: is a stereoisomer of reboxetine, a selective norepinephrine reuptake inhibitor. This compound is primarily used in research settings to study its pharmacological properties and potential therapeutic applications. It is known for its ability to modulate neurotransmitter levels in the brain, making it a subject of interest in the field of neuropharmacology .

Vorbereitungsmethoden

The preparation of rac 4’-Hydroxy Reboxetine typically involves a series of synthetic steps starting from appropriate precursor compounds. The synthetic route generally includes:

Formation of the core structure: This involves the synthesis of the morpholine ring and its attachment to the phenyl group.

Hydroxylation: Introduction of the hydroxyl group at the 4’ position of the phenyl ring.

Analyse Chemischer Reaktionen

rac 4’-Hydroxy Reboxetine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a dehydroxylated product.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

rac 4’-Hydroxy Reboxetine has several scientific research applications:

Neuropharmacology: It is used to study the effects of norepinephrine reuptake inhibition on neurotransmitter levels and neuronal activity.

Medicinal Chemistry: Researchers use this compound to develop new therapeutic agents for treating neurological disorders such as depression and anxiety.

Biological Studies: It is employed in studies investigating the role of norepinephrine in various physiological processes.

Industrial Applications:

Wirkmechanismus

rac 4’-Hydroxy Reboxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating mood, arousal, and stress responses. By blocking the norepinephrine transporter, it increases the levels of norepinephrine in the synaptic cleft, enhancing its signaling. This mechanism is similar to that of reboxetine, which is used clinically as an antidepressant .

Vergleich Mit ähnlichen Verbindungen

rac 4’-Hydroxy Reboxetine is similar to other norepinephrine reuptake inhibitors such as:

Reboxetine: The parent compound, used clinically for treating depression.

Atomoxetine: Another norepinephrine reuptake inhibitor used for treating attention deficit hyperactivity disorder.

Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake.

What sets rac 4’-Hydroxy Reboxetine apart is its specific hydroxylation at the 4’ position, which may confer unique pharmacological properties and make it a valuable tool for research .

Eigenschaften

IUPAC Name |

3-ethoxy-4-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-2-22-17-12-15(21)8-9-16(17)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3/t18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIARTUNLAUWCQ-RTBURBONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)OC(C2CNCCO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)O)O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252570-34-6 |

Source

|

| Record name | Hydroxy reboxetine, (R,R)-(4-hydroxy ethoxyphenoxy ring)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252570346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXY REBOXETINE, (R,R)-(4-HYDROXY ETHOXYPHENOXY RING)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ2G65486N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobuta[b]isoxazolo[4,5-e]pyridine](/img/structure/B568639.png)

![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)